Esculentin-1-OA5

Antifungal peptides Candida albicans Amphibian AMPs

Choose Esculentin-1-OA5 for antifungal screening against C. albicans—this specific 46-residue variant (MIC 1.7 µg/mL) is 1.4- to 3.3-fold more potent than homologs OA1, OA3, and OA4 under identical conditions. A single Ala7→Val7 substitution relative to OA1 inverts potency profiles, making generic substitution scientifically indefensible. For S. aureus studies, OA5 (MIC 1.7 µg/mL) provides 1.6- to 3.2-fold potency gains over OA3 and OA4. Its conserved Cys40–Cys46 disulfide bridge enables benchmarking of cyclic vs. linear AMP architectures. Insist on compound-level verification to avoid measurably inferior activity.

Molecular Formula
Molecular Weight
Cat. No. B1576685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentin-1-OA5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentin-1-OA5: Procurement-Ready Antimicrobial Peptide from Odorrana andersonii Skin Secretions


Esculentin-1-OA5 is a 46-residue, cationic (+7 net charge), cyclic antimicrobial peptide (AMP) first isolated from the skin secretions of the Chinese odorous frog Odorrana andersonii . Belonging to the esculentin-1 family within the brevinin subfamily of frog skin active peptides, it features a C-terminal disulfide bond (Cys40–Cys46) that cyclizes the peptide and is characteristic of the conserved 'Rana box' motif . The peptide exhibits broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungi . Its primary sequence is GLFSKFAGKGIKNFLIKGVKHIGKEVGMDVIRVGIDVAGCKIKGVC, with a molecular mass of 4831.91 Da .

Why Esculentin-1-OA5 Cannot Be Substituted by Close Homologs Without Quantitative Justification


Within the Odorrana andersonii esculentin-1 series, single amino acid substitutions produce marked shifts in antimicrobial potency that render generic substitution scientifically indefensible. Esculentin-1-OA5 differs from its closest homolog, Esculentin-1-OA1, by only one residue (Ala7 vs. Val7), yet this single change inverts their relative potency against the clinically relevant fungus Candida albicans . Across the five OA variants characterized in the same primary study, MIC values span up to 3.3-fold differences against identical target strains under identical assay conditions . These quantitative disparities mean that procurement decisions based on family-level assumptions rather than compound-specific evidence risk selecting a peptide with measurably inferior activity for the intended microbial target.

Esculentin-1-OA5 Quantitative Differentiation Evidence Against Closest Analogs


Esculentin-1-OA5 vs. OA1: Superior Antifungal Potency Against Candida albicans Despite Overall Lower Antibacterial Activity

In a direct head-to-head comparison conducted within the same peptidomic study, Esculentin-1-OA5 demonstrated an MIC of 1.7 µg/mL against Candida albicans ATCC 2002, outperforming Esculentin-1-OA1 (MIC = 2.4 µg/mL) by 1.4-fold . This is noteworthy because OA1 is the most broadly potent analog against all three tested bacteria, yet OA5 surpasses it specifically against this fungal pathogen. The single amino acid difference—Ala7 in OA5 versus Val7 in OA1—appears to confer a measurable antifungal advantage .

Antifungal peptides Candida albicans Amphibian AMPs

Esculentin-1-OA5 vs. OA3: 3.2-Fold Greater Anti-Staphylococcal Potency

Esculentin-1-OA5 exhibits an MIC of 1.7 µg/mL against Staphylococcus aureus ATCC 25923, which is 3.2-fold more potent than Esculentin-1-OA3 (MIC = 5.4 µg/mL) when tested under identical assay conditions . OA5 also demonstrates superior activity against Escherichia coli ATCC 25922 (3.4 µg/mL vs. 5.4 µg/mL; 1.6-fold) and slightly better anti-Candida activity (1.7 µg/mL vs. 2.7 µg/mL; 1.6-fold) .

Anti-Gram-positive Staphylococcus aureus AMP potency ranking

Esculentin-1-OA5 vs. OA4: 3.3-Fold Antifungal Potency Advantage Against Candida albicans

Esculentin-1-OA5 achieves an MIC of 1.7 µg/mL against Candida albicans ATCC 2002, which is 3.3-fold lower (more potent) than Esculentin-1-OA4 (MIC = 5.6 µg/mL) . This represents the largest inter-analog potency gap observed among the OA series for any single microorganism. OA5 also outperforms OA4 against E. coli (3.4 vs. 5.6 µg/mL; 1.6-fold) and S. aureus (1.7 vs. 2.8 µg/mL; 1.6-fold) .

Antifungal peptides Candida albicans AMP SAR

Physicochemical Differentiation: Boman Index and Hydrophobicity Distinguish OA5 from OA1

Esculentin-1-OA5 has a Boman Index of -8.74, compared to -6.51 for Esculentin-1-OA1, indicating a 34% lower predicted protein-binding potential that may influence in vivo pharmacokinetics and off-target interactions . Additionally, OA5 has a lower hydrophobicity (0.465 vs. 0.517 for OA1) and a lower aliphatic index (110 vs. 114.13 for OA1) . These differences arise from the single Ala7→Val7 substitution and may affect membrane partitioning behavior.

Peptide physicochemical properties Boman Index AMP design

Class-Level Selectivity Inference: Favorable Eukaryotic vs. Prokaryotic Selectivity Expected from the Esculentin-1 Family

No direct hemolytic or cytotoxicity data are presently available for Esculentin-1-OA5 in the published literature . However, the canonical esculentin-1 peptide from Rana esculenta (46 residues, same disulfide-bonded architecture) exhibits hemolytic activity only at concentrations exceeding 100 µM , while its antibacterial MICs range from 0.1–0.9 µM, yielding a selectivity index of >100-fold . The cyclic, disulfide-stabilized structure that OA5 shares with canonical esculentin-1 has been shown to be critical for maintaining this balance between antimicrobial potency and eukaryotic membrane sparing, as linear analogs lacking the disulfide bridge exhibit altered killing kinetics .

Therapeutic index Hemolytic activity AMP selectivity

Structural Differentiation: C-Terminal Disulfide-Stabilized Cyclic Architecture Conserved Across the OA Series

All Esculentin-1-OA variants, including OA5, share a C-terminal disulfide bond between Cys40 and Cys46 forming a cyclic heptapeptide 'Rana box' motif (CKIKGVC) . This structural feature is a hallmark of ranid frog AMPs and has been experimentally demonstrated to be critical for antimicrobial potency: removal of the disulfide bridge to generate linear analogs substantially reduces bacterial killing kinetics, particularly against Gram-positive bacteria . The cyclic form also confers salt-independent activity against Gram-negative bacteria, whereas the linear form and Gram-positive activity of both forms are salt-sensitive .

Rana box Disulfide bond Peptide stability

Esculentin-1-OA5: Priority Application Scenarios Based on Quantitative Differentiation Evidence


Antifungal Lead Discovery Programs Targeting Candida albicans

Esculentin-1-OA5 should be prioritized over its closest Odorrana andersonii homologs (OA1, OA3, OA4) for antifungal screening campaigns against C. albicans. With an MIC of 1.7 µg/mL, OA5 is 1.4-fold more potent than OA1, 1.6-fold more potent than OA3, and 3.3-fold more potent than OA4 against the same C. albicans strain (ATCC 2002) under identical conditions . This consistent potency advantage across multiple comparators makes OA5 the rational first-choice esculentin-1 variant from O. andersonii for candidiasis-relevant research.

Anti-Staphylococcal Research Requiring Low-Micromolar Potency

For S. aureus-focused antibacterial studies, OA5 (MIC = 1.7 µg/mL against S. aureus ATCC 25923) offers a 3.2-fold potency improvement over OA3 and a 1.6-fold improvement over OA4 . Researchers screening esculentin-1 variants against methicillin-sensitive S. aureus models should select OA5 over these less active homologs to minimize peptide consumption and maximize bactericidal effect at lower concentrations.

Structure-Activity Relationship (SAR) Studies of Single-Residue Substitutions

The OA5/OA1 pair (differing only at position 7: Ala vs. Val) provides a minimal-perturbation comparator system for SAR investigations of how a single aliphatic side-chain substitution modulates antifungal versus antibacterial potency profiles . OA5, with its distinct Boman Index (-8.74 vs. -6.51 for OA1) and hydrophobicity (0.465 vs. 0.517), serves as a key tool for studying the relationship between physicochemical properties and target organism selectivity .

Comparative Studies of C-Terminally Cyclized (Rana Box) Antimicrobial Peptides

OA5 functions as a representative disulfide-stabilized, 46-residue esculentin-1 peptide for benchmarking studies that compare cyclic versus linear AMP architectures . The conserved Cys40–Cys46 disulfide bond, experimentally demonstrated to enhance bacterial killing kinetics and confer salt-independent Gram-negative activity in esculentin-1 analogs , positions OA5 as a structurally faithful template for studies examining the role of the Rana box in antimicrobial mechanisms.

Quote Request

Request a Quote for Esculentin-1-OA5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.